2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of thiazolidine, oxazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine and oxazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of polar solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar oxazolidinone structure, used to treat bacterial infections.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H12N4O3S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H12N4O3S2/c1-16-11(18)9(22-13(16)21)6-10-15-8(7-14)12(20-10)17-2-4-19-5-3-17/h6H,2-5H2,1H3/b9-6+ |
InChI Key |
WIRGFWBWAJDTFO-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=NC(=C(O2)N3CCOCC3)C#N)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=NC(=C(O2)N3CCOCC3)C#N)SC1=S |
Origin of Product |
United States |
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